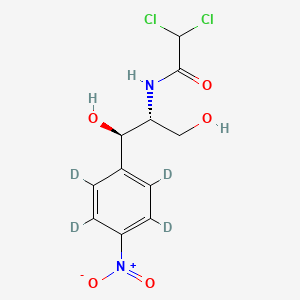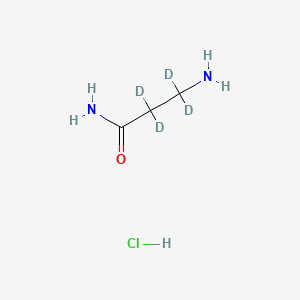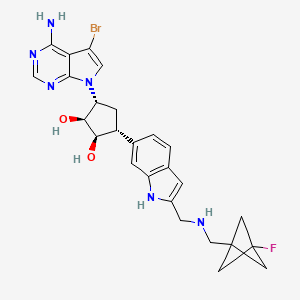![molecular formula C14H9NO4S2 B12403619 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid](/img/structure/B12403619.png)
2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid is a chemical compound known for its significant biological and pharmaceutical activities. It is a potent and specific inhibitor of pyruvate kinase, an enzyme that plays a crucial role in glycolysis . The compound’s structure includes a benzothiazole ring fused with a benzoic acid moiety, making it a unique and valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper(I) iodide (CuI) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including Ullmann-Goldberg coupling reactions. These methods are optimized for high yield and purity, often using cost-effective catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide (H₂O₂) for oxidation, sodium borohydride (NaBH₄) for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted benzothiazole compounds .
Scientific Research Applications
2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid has a wide range of scientific research applications:
Mechanism of Action
The compound exerts its effects by binding to the active site of pyruvate kinase, inhibiting its activity. This inhibition disrupts the glycolytic pathway, leading to reduced energy production in cells. The molecular targets include the lysine residues at the enzyme’s active site, which are crucial for its catalytic function .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler structure with similar biological activities but lacks the benzoic acid moiety.
Benzothiadiazine-1,1-dioxide: Shares the benzothiazole ring but has different substituents, leading to varied biological activities.
2-Aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives, with distinct chemical properties.
Uniqueness
2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid is unique due to its dual functional groups, which confer both inhibitory and reactive properties. This makes it a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C14H9NO4S2 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid |
InChI |
InChI=1S/C14H9NO4S2/c16-14(17)9-5-1-3-7-11(9)20-13-10-6-2-4-8-12(10)21(18,19)15-13/h1-8H,(H,16,17) |
InChI Key |
CMJAMIDDDWHBJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)SC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![9-[(2R,3S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12403558.png)





![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12403594.png)



